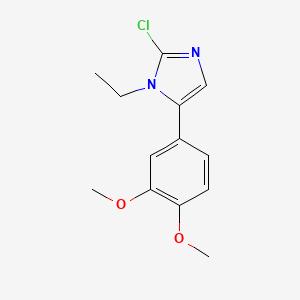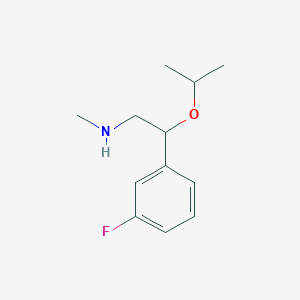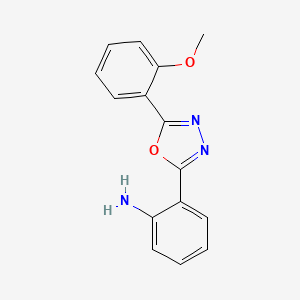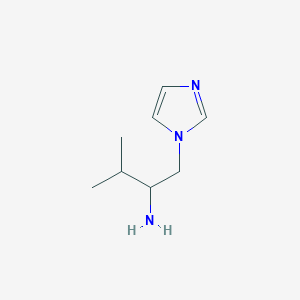
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro group at position 2 and a 3,4-dimethoxyphenyl group at position 5, along with an ethyl group at position 1
Métodos De Preparación
The synthesis of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be achieved through several routes. One common method involves the reaction of 2-chloro-1-ethylimidazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways. Its imidazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or activating enzymatic functions. The chloro and dimethoxyphenyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-chloro-1-methyl-: Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
1H-Imidazole, 2-bromo-5-(3,4-dimethoxyphenyl)-1-ethyl-:
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-propyl-: The propyl group introduces additional steric hindrance, affecting the compound’s interactions with other molecules.
The uniqueness of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1049118-59-3 |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
2-chloro-5-(3,4-dimethoxyphenyl)-1-ethylimidazole |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-10(8-15-13(16)14)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 |
Clave InChI |
WLLMFCCKNFDGIB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=C1Cl)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)

![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)




![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)



